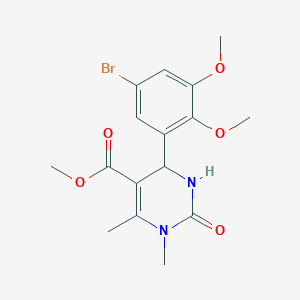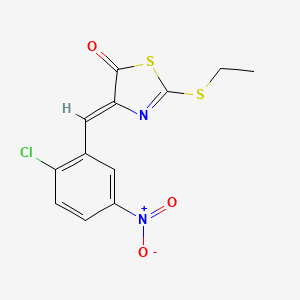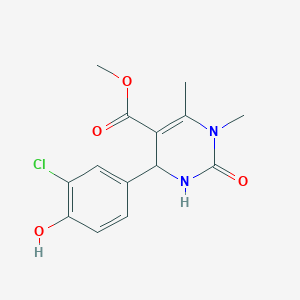![molecular formula C15H12ClN3O4 B4060172 N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B4060172.png)
N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide
Descripción general
Descripción
N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.0516336 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A variety of N,N-diacylaniline derivatives, including compounds similar to N-[2-(acetylamino)phenyl]-4-chloro-2-nitrobenzamide, have been synthesized and characterized. These studies often involve density functional theory (DFT) investigations to understand the electronic structure and properties of these compounds. The synthesis involves complex reactions where substituents on the benzene ring significantly affect the molecular structure and properties, such as vibrational frequencies and bond distances (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Spectroscopic Properties and Biological Activity
Research on compounds structurally related to this compound includes studies on their crystal structure, spectroscopic properties, and potential biological activities. These compounds have been examined for antitumor activities and their interactions with biological molecules, highlighting their potential in developing therapeutic agents (He, Yang, Hou, Teng, & Wang, 2014).
Bioactivation and DNA Crosslinking
Some derivatives are investigated for their bioactivation pathways, where they act as prodrugs that are activated under certain biological conditions to form reactive intermediates. These intermediates can interact with DNA, leading to potential therapeutic applications, such as in cancer therapy through DNA crosslinking (Knox, Friedlos, Marchbank, & Roberts, 1991).
Material Synthesis
Compounds with similar functional groups are also explored for the synthesis of new materials, such as AB-type monomers for polybenzimidazoles. These studies contribute to the development of high-performance polymers and materials with specific properties (Begunov & Valyaeva, 2015).
Propiedades
IUPAC Name |
N-(2-acetamidophenyl)-4-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4/c1-9(20)17-12-4-2-3-5-13(12)18-15(21)11-7-6-10(16)8-14(11)19(22)23/h2-8H,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSJCOURLRNZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-bromo-2-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B4060117.png)
![3,5-dimethyl-1-(1-{5-[(methylthio)methyl]-2-furoyl}pyrrolidin-3-yl)-1H-pyrazole](/img/structure/B4060127.png)






![4-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4060164.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4060178.png)
![2-methyl-7-{(2-methylphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4060181.png)
